molecular formula C8H3F3N2O2 B1589939 5-Nitro-2-(trifluoromethyl)benzonitrile CAS No. 887350-95-0

5-Nitro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1589939
CAS No.: 887350-95-0
M. Wt: 216.12 g/mol
InChI Key: KGIRDFJKJWPGLT-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)benzonitrile typically involves the nitration of 2-(trifluoromethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C8H4F3N} + \text{HNO3} \rightarrow \text{C8H3F3N2O2} + \text{H2O} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Nitro-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-(trifluoromethyl)benzonitrile
  • 3-Nitro-2-(trifluoromethyl)benzonitrile
  • 2-Nitro-4-(trifluoromethyl)benzonitrile

Uniqueness

5-Nitro-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzonitrile core. This unique arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

5-Nitro-2-(trifluoromethyl)benzonitrile (C8H3F3N2O2) is a benzonitrile derivative notable for its unique structural features, including a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

The molecular structure of this compound can be represented as follows:

Structure C6H4(NO2)(CF3)CN\text{Structure }\quad \text{C}_6\text{H}_4(\text{NO}_2)(\text{CF}_3)\text{CN}

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cellular membranes. The nitro group can participate in redox reactions, which may influence various biological pathways .

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : Compounds with trifluoromethyl substitutions often exhibit enzyme inhibitory properties. This compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases .
  • Receptor Modulation : The presence of both nitro and trifluoromethyl groups may enhance binding affinities to certain receptors, thereby modulating their activity. This characteristic is crucial in drug discovery and development .

Biological Studies and Findings

Research on the biological activities of this compound has revealed several promising findings:

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotes
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidStructureAntimicrobialExhibits enzyme inhibition similar to this compound
4-Fluoro-3-nitrophenylacetateStructureAnticancerShows enhanced potency due to trifluoromethyl group
Benzonitrile derivativesStructureVariousKnown for diverse biological activities including receptor modulation

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Enzyme Inhibition : A recent investigation demonstrated that compounds similar to this compound effectively inhibited specific metabolic enzymes. This study emphasized the importance of structural features in determining biological activity .
  • Anticancer Research : Preliminary findings suggest that derivatives of this compound may enhance cytotoxicity against certain cancer cell lines, warranting further exploration into their mechanisms and therapeutic applications .

Q & A

Q. Basic Synthesis and Characterization

Q. Q: What are the standard synthetic routes for preparing 5-Nitro-2-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized for selectivity?

A: The compound is typically synthesized via nitration of a precursor like 2-(trifluoromethyl)benzonitrile. Nitration using a mixture of concentrated HNO₃ and H₂SO₄ at controlled temperatures (0–5°C) ensures regioselectivity for the 5-position . Optimization involves monitoring reaction time and temperature to avoid over-nitration or byproduct formation. Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) and characterization by ¹H/¹⁹F NMR and HPLC-MS are critical for verifying purity (>95%) and structure .

Q. Advanced Reaction Mechanisms

Q. Q: How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

A: The electron-withdrawing trifluoromethyl group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. However, under strongly basic conditions (e.g., NaH in DMF), the nitrile group can act as a directing group, enabling substitution at the 4-position. Computational studies (DFT) suggest that the CF₃ group stabilizes transition states via inductive effects, lowering activation energy by ~15 kcal/mol compared to non-fluorinated analogs .

Q. Physical and Chemical Properties

Q. Q: What are the key physicochemical properties of this compound, and how do they impact experimental design?

A: The compound has a molecular weight of 216.12 g/mol, melting point of 95–97°C, and logP ~2.8, indicating moderate lipophilicity . Its hygroscopic nature necessitates anhydrous storage (argon atmosphere, desiccator). In solution, UV-Vis absorbance at 270 nm (ε = 1,200 M⁻¹cm⁻¹) is useful for quantification. The nitro group’s redox activity requires inert atmospheres during reactions to prevent unintended reduction .

Q. Analytical Method Development

Q. Q: What analytical techniques are recommended for resolving contradictions in spectroscopic data for nitro-trifluoromethyl benzonitrile derivatives?

A: Conflicting NMR or MS data can arise from impurities or tautomerism. A tiered approach is advised:

HPLC-PDA (95:5 acetonitrile/water, C18 column) to confirm purity.

High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ at m/z 217.03.

Variable-temperature ¹⁹F NMR to detect dynamic effects (e.g., rotational barriers).

X-ray crystallography for unambiguous structural confirmation, leveraging the compound’s crystallinity .

Q. Biological Activity and Mechanistic Studies

Q. Q: How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

A: The nitro group can be reduced in vivo to form reactive intermediates (e.g., nitroanions), making it a candidate for studying redox-sensitive enzymes like cytochrome P450. Protocols include:

  • In vitro assays : Incubate with liver microsomes (NADPH cofactor) and monitor metabolite formation via LC-MS.
  • Docking studies : Use the nitrile’s electron-deficient π-system to model interactions with enzyme active sites (e.g., Glide SP scoring in Schrödinger).
  • Kinetic analysis : Measure IC₅₀ values under varying O₂ levels to assess redox dependency .

Q. Stability and Storage Protocols

Q. Q: What are the best practices for long-term storage of this compound to prevent degradation?

A: Store in amber vials under argon at –20°C, with silica gel to absorb moisture. Avoid exposure to light, which can photodegrade the nitro group. Periodic QC checks via TLC (Rf = 0.4 in 7:3 hexane/EtOAc) and ¹H NMR are recommended. For aqueous work, prepare fresh solutions in degassed DMSO or THF .

Q. Advanced Applications in Materials Science

Q. Q: How can this compound be utilized in designing photoactive metal-organic frameworks (MOFs)?

A: The nitrile group coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺), while the nitro and CF₃ groups enhance framework stability via H-bonding and hydrophobic interactions. Synthetic protocols involve solvothermal reactions (120°C, DMF/EtOH) to form porous MOFs with BET surface areas >800 m²/g. These MOFs exhibit ligand-to-metal charge transfer (LMCT) bands at 350–400 nm, useful for photocatalytic applications .

Q. Contradictory Data in Synthetic Outcomes

Q. Q: How should researchers address discrepancies in reported yields for nitro-group reductions in similar benzonitrile derivatives?

A: Yield variations often stem from reductant choice (e.g., H₂/Pd-C vs. SnCl₂/HCl). For this compound, catalytic hydrogenation (10% Pd/C, 30 psi H₂, EtOAc) achieves >90% conversion to the amine derivative, while SnCl₂ may cause nitrile hydrolysis. Monitor reaction progress by TLC and adjust H₂ pressure to suppress side reactions .

Properties

IUPAC Name

5-nitro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-2-1-6(13(14)15)3-5(7)4-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIRDFJKJWPGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541651
Record name 5-Nitro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887350-95-0
Record name 5-Nitro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Nitro-2-(trifluoromethyl)benzonitrile
5-Nitro-2-(trifluoromethyl)benzonitrile
5-Nitro-2-(trifluoromethyl)benzonitrile
5-Nitro-2-(trifluoromethyl)benzonitrile
5-Nitro-2-(trifluoromethyl)benzonitrile
5-Nitro-2-(trifluoromethyl)benzonitrile

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